

# Investigational Drug VPA-985 (Lixivaptan): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

VPA-985, also known as **Lixivaptan**, is a potent and selective, orally active, non-peptide antagonist of the vasopressin V2 receptor. Initially investigated for the treatment of hyponatremia, its development was later redirected towards Autosomal Dominant Polycystic Kidney Disease (ADPKD) before being discontinued. This document provides a comprehensive technical overview of VPA-985, consolidating available preclinical and clinical data, experimental protocols, and the underlying mechanism of action.

### Introduction

Arginine vasopressin (AVP), an antidiuretic hormone, plays a crucial role in regulating water and solute balance by acting on the vasopressin V2 receptor (V2R) in the renal collecting ducts.[1][2] Inappropriate secretion or activity of AVP can lead to fluid retention and hyponatremia, and has been implicated in the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD) through cyclic adenosine monophosphate (cAMP)-mediated cyst growth.[3][4] VPA-985 (Lixivaptan) was developed as a selective antagonist of the V2 receptor to counteract these effects.[5]

# **Chemical and Physical Properties**



Property	Value	Reference
IUPAC Name	N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c] \benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide	
Molecular Formula	C27H21CIFN3O2	_
Molar Mass	473.93 g⋅mol−1	_
CAS Number	168079-32-1	_
Synonyms	VPA-985, WAY-VPA 985, CRTX 080	_

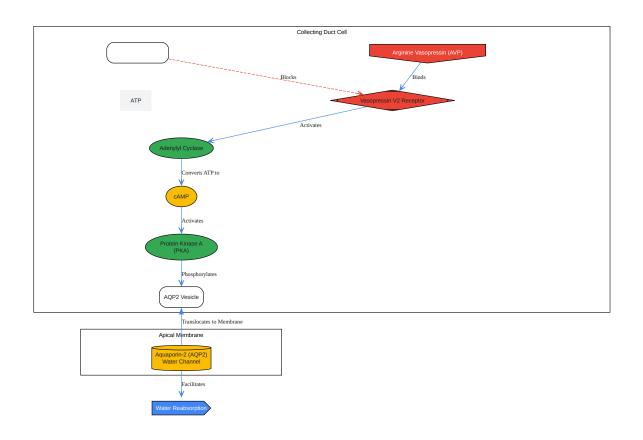
### **Mechanism of Action**

VPA-985 is a competitive antagonist of the vasopressin V2 receptor. By selectively blocking the V2 receptor in the renal collecting duct principal cells, it inhibits the AVP-induced signaling cascade. This prevents the activation of adenylyl cyclase, thereby reducing intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). The subsequent decrease in protein kinase A (PKA) activity prevents the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane. This results in decreased water reabsorption by the kidneys, leading to aquaresis—the excretion of electrolyte-free water.

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of VPA-985 in a renal collecting duct cell.





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VPA-985 Mechanism of Action

# Preclinical Data In Vitro Studies

VPA-985 has demonstrated high affinity and selectivity for the human and rat V2 receptors.

Parameter	Value	Species	Reference
IC50	1.2 nM	Human V2 Receptor	
IC50	2.3 nM	Rat V2 Receptor	

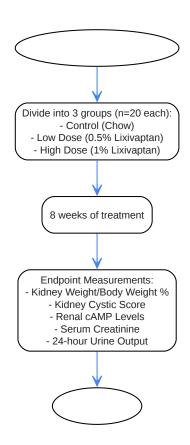
## In Vivo Studies: PCK Rat Model of ADPKD



A key preclinical study evaluated the effect of VPA-985 in the Polycystic Kidney (PCK) rat, a validated animal model for ADPKD.

- Animal Model: Male and female PCK rats, 4 weeks of age.
- Groups:
  - Control: Standard rodent chow.
  - Low Dose **Lixivaptan**: Rodent chow with 0.5% **lixivaptan**.
  - High Dose Lixivaptan: Rodent chow with 1% lixivaptan.
- Treatment Duration: 8 weeks.
- Endpoints Measured:
  - Kidney weight as a percentage of total body weight.
  - Kidney cystic score (histomorphometric analysis).
  - o Renal cAMP levels.
  - Serum creatinine.
  - 24-hour urine output.





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#### PCK Rat Study Experimental Workflow

The low dose of **lixivaptan** showed significant efficacy in reducing the signs of polycystic kidney disease in the PCK rat model.



Endpoint	Result (Low Dose vs. Control)	p-value	Reference
% Kidney Weight/Body Weight	26% reduction	<0.01	
Kidney Cystic Score	54% reduction	<0.001	
Kidney cAMP Levels	23% reduction	<0.05	
Plasma Creatinine	13% reduction	<0.001	_
24-hour Urine Output	3-fold increase	Not specified	_

# **Clinical Development**

VPA-985 was investigated in numerous clinical trials, initially for hyponatremia and subsequently for ADPKD. The clinical development for ADPKD was ultimately discontinued.

## **Key Clinical Trials in ADPKD**

This Phase 2, open-label study was designed to evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple doses of **lixivaptan** in ADPKD subjects with varying degrees of chronic kidney disease (CKD1, CKD2, or CKD3).

This was a pivotal Phase 3, two-part, double-blind, placebo-controlled, randomized trial designed to assess the efficacy and safety of **lixivaptan** in a broad population of adult participants with ADPKD.

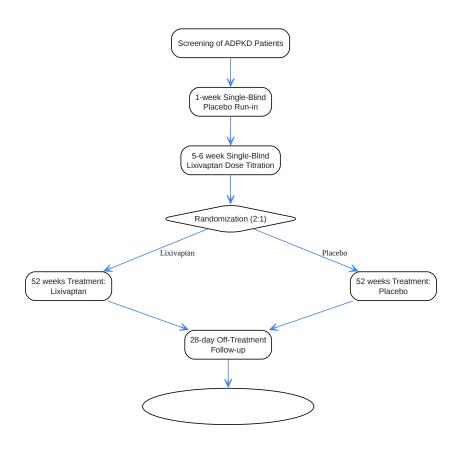
- Part 1: 1-year double-blind, placebo-controlled phase.
- Part 2: 1-year open-label phase.
- Primary Objective: To demonstrate the efficacy of lixivaptan in slowing the decline in kidney function as measured by the difference in estimated glomerular filtration rate (eGFR) between the lixivaptan-treated and placebo-treated participants.

This was a Phase 3, open-label, repeat-dose study to assess the liver safety, non-liver safety, and efficacy of **lixivaptan** in participants who had previously experienced liver chemistry test



abnormalities while being treated with tolvaptan.

## **Clinical Trial Workflow (ACTION Study - Part 1)**



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ACTION Study (Part 1) Workflow

# **Experimental Protocols Competitive cAMP Accumulation Assay**

This protocol is representative of the method used to determine the in vitro antagonist activity of VPA-985 at the V2 receptor.

 Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human vasopressin V2 receptor.



#### · Materials:

- Cell culture medium (e.g., DMEM with 10% FBS).
- White, opaque 384-well microplates.
- Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
- VPA-985 (Lixivaptan) and a reference V2 receptor agonist (e.g., Arginine Vasopressin or dDAVP).
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

#### Procedure:

- Cell Plating: Seed the HEK293-V2R cells into the 384-well plates and incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of VPA-985. Prepare a fixed concentration of the V2 receptor agonist (typically at its EC80 concentration).
- Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing the PDE inhibitor. Add the VPA-985 dilutions to the appropriate wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
- Agonist Stimulation: Add the fixed concentration of the V2 receptor agonist to all wells except the negative control.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
- Data Analysis: Plot the signal (which is inversely proportional to the amount of cAMP in competitive assays) against the concentration of VPA-985. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



## **Discontinuation of Development**

In June 2022, Centessa Pharmaceuticals announced the discontinuation of the clinical development of **lixivaptan** for ADPKD. This decision was based on a reassessment of the drug's commercial potential and incremental development challenges following the observation of elevated liver enzymes (ALT and AST) in a subject in the ALERT study.

### Conclusion

VPA-985 (**Lixivaptan**) is a well-characterized, potent, and selective vasopressin V2 receptor antagonist. Preclinical studies demonstrated its potential to ameliorate the progression of polycystic kidney disease in a relevant animal model. However, despite reaching Phase 3 clinical trials for ADPKD, its development was halted due to safety concerns and a reassessment of its risk-benefit profile. The data and protocols summarized in this document provide a valuable technical resource for researchers and drug developers in the fields of nephrology, endocrinology, and GPCR pharmacology.

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